Spiro[3.5]nonane-7-carbaldehyde Spiro[3.5]nonane-7-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC18798090
InChI: InChI=1S/C10H16O/c11-8-9-2-6-10(7-3-9)4-1-5-10/h8-9H,1-7H2
SMILES:
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol

Spiro[3.5]nonane-7-carbaldehyde

CAS No.:

Cat. No.: VC18798090

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

* For research use only. Not for human or veterinary use.

Spiro[3.5]nonane-7-carbaldehyde -

Specification

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
IUPAC Name spiro[3.5]nonane-7-carbaldehyde
Standard InChI InChI=1S/C10H16O/c11-8-9-2-6-10(7-3-9)4-1-5-10/h8-9H,1-7H2
Standard InChI Key GZEIYVYEUCNPLX-UHFFFAOYSA-N
Canonical SMILES C1CC2(C1)CCC(CC2)C=O

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Bonding Configuration

Spiro[3.5]nonane-7-carbaldehyde derives its name from the spiro junction at the seventh carbon, where a cyclohexane ring (3-membered) and a cyclooctane ring (5-membered) intersect. The aldehyde functional group is positioned at the seventh carbon of the nonane backbone. The InChIKey GZEIYVYEUCNPLX-UHFFFAOYSA-N uniquely identifies its stereoelectronic profile, while the SMILES string C1CC2(C1)CCC(CC2)C=O delineates its connectivity .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₁₆O
Molecular Weight152.23 g/mol
IUPAC Namespiro[3.5]nonane-7-carbaldehyde
Boiling PointNot reported
Melting PointNot reported

Synthesis and Reaction Pathways

Photocatalytic Spirocyclization

A breakthrough in spirocyclic compound synthesis involves N-allylsulfonamide precursors undergoing halogenation and radical-mediated cyclization. For example, Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ catalyzes the formation of analogous spirocycles under visible light, achieving yields up to 76% . While this method was demonstrated for N-heterospirocycles, its adaptation to Spiro[3.5]nonane-7-carbaldehyde could involve:

  • Chlorination: Treating allylamine derivatives with 1,3-dichloro-5,5′-dimethylhydantoin.

  • Radical Cyclization: Photoexcitation generates nitrogen-centered radicals, which add to methylenecyclohexane or analogous olefins .

Table 2: Optimized Reaction Conditions for Spirocycle Synthesis

ParameterValueImpact on Yield
PhotocatalystIr[dF(CF₃)ppy]₂(dtbpy)PF₆76% yield
SolventDichloromethane (DCM)Optimal polarity
Olefin Equivalents3.0Maximizes HAT suppression
Reaction Time2.5–5.0 min (flow conditions)Scalability

Physicochemical Properties

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 9.6–10.0 ppm (aldehyde proton) and δ 1.2–2.5 ppm (aliphatic protons) .

  • IR Spectroscopy: Strong absorption near 1720 cm⁻¹ (C=O stretch).

Applications in Research and Industry

Medicinal Chemistry

Spirocyclic frameworks are prized for their ability to mimic bioactive conformations. While direct studies on Spiro[3.5]nonane-7-carbaldehyde are scarce, related spiro compounds exhibit:

  • Kinase Inhibition: Binding to ATP pockets via rigid scaffolding.

  • Antimicrobial Activity: Disruption of bacterial cell membrane synthesis.

Materials Science

The compound’s aldehyde group enables covalent bonding to polymers, facilitating the creation of:

  • Cross-Linked Hydrogels: For drug delivery systems.

  • Chiral Catalysts: When functionalized with amino acids.

Future Directions

  • Synthetic Scalability: Adapting flow chemistry protocols for gram-scale production .

  • Biological Screening: Evaluating antimicrobial and anticancer potential.

  • Computational Modeling: Predicting reactivity using DFT calculations.

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